(R)-tropic acid CAS number and molecular formula
(R)-tropic acid CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R)-tropic acid, a chiral monocarboxylic acid of significant interest in pharmaceutical and chemical research. This document details its chemical and physical properties, outlines key experimental protocols for its synthesis and resolution, and explores its biological significance, particularly as a crucial precursor in the biosynthesis of tropane alkaloids.
Core Chemical and Physical Data
(R)-tropic acid, systematically named (2R)-3-hydroxy-2-phenylpropanoic acid, is the (R)-enantiomer of tropic acid. Its physical and chemical properties are summarized below.
| Property | Value |
| CAS Number | 17126-67-9[1] |
| Molecular Formula | C₉H₁₀O₃[1] |
| Molecular Weight | 166.17 g/mol [1] |
| IUPAC Name | (2R)-3-hydroxy-2-phenylpropanoic acid[1] |
| Melting Point | 116-118 °C[2] |
| Appearance | White to off-white crystalline solid |
Experimental Protocols
The enantioselective synthesis and resolution of tropic acid are critical for the production of optically pure tropane alkaloids. Below are detailed methodologies for key experiments.
Enzymatic Kinetic Resolution of Racemic Tropic Acid Esters
This method utilizes the enantioselectivity of lipases to resolve racemic mixtures of tropic acid esters. Candida antarctica lipase B (CAL-B) is a commonly used enzyme for this purpose.
Objective: To obtain enantiomerically enriched (R)-tropic acid via enzymatic hydrolysis of a racemic tropic acid ester.
Materials:
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Racemic tropic acid butyl ester
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Candida antarctica lipase B (CAL-B), immobilized (e.g., Novozym 435)
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Phosphate buffer (pH 7.0)
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Organic solvent (e.g., toluene)
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Reagents for work-up and purification (e.g., sodium bicarbonate, hydrochloric acid, ethyl acetate)
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Analytical equipment for determining enantiomeric excess (e.g., chiral HPLC)
Procedure:
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Reaction Setup: In a temperature-controlled reaction vessel, dissolve racemic tropic acid butyl ester in a suitable organic solvent. Add the phosphate buffer to create a biphasic system.
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Enzyme Addition: Add immobilized CAL-B to the reaction mixture. The enzyme loading is typically around 10% (w/w) relative to the substrate.
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Reaction Conditions: Maintain the reaction at a constant temperature, typically between 30-40°C, with gentle agitation to ensure adequate mixing of the two phases.
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Monitoring: Monitor the progress of the reaction by periodically taking samples from the organic phase and analyzing the enantiomeric excess (ee) of the remaining ester and the product acid using chiral HPLC.
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Work-up: Once the desired conversion is reached (typically around 50% to maximize the ee of both the product and the unreacted substrate), stop the reaction by filtering off the immobilized enzyme.
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Separation: Separate the organic and aqueous layers.
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Aqueous Layer: Acidify the aqueous layer with dilute hydrochloric acid to protonate the (R)-tropic acid salt. Extract the (R)-tropic acid into an organic solvent like ethyl acetate.
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Organic Layer: The organic layer contains the unreacted (S)-tropic acid butyl ester.
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-
Purification and Analysis: Purify the (R)-tropic acid and the (S)-tropic acid butyl ester using standard techniques such as crystallization or chromatography. Determine the final ee of both products by chiral HPLC.
Hydrolytic Dynamic Kinetic Resolution of Racemic 3-phenyl-2-oxetanone
This chemo-catalytic method provides a high-yield route to enantiomerically enriched tropic acid. It involves the in-situ racemization of the starting material, allowing for a theoretical yield of up to 100% of a single enantiomer.[3][4][5][6][7]
Objective: To synthesize (S)-tropic acid with high enantiomeric excess from racemic 3-phenyl-2-oxetanone (tropic acid β-lactone).
Materials:
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Racemic 3-phenyl-2-oxetanone
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Chiral phase-transfer catalyst (PTC), e.g., a cinchonidinium-derived catalyst
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Strongly basic anion exchange resin (hydroxide form)
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Anhydrous organic solvent (e.g., dichloromethane)
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Reagents for work-up and purification
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Analytical equipment for ee determination (chiral HPLC)
Procedure:
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Catalyst and Resin Preparation: Ensure the anion exchange resin is in the hydroxide form and is anhydrous. The chiral PTC should be of high purity.
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve racemic 3-phenyl-2-oxetanone in the anhydrous organic solvent.
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Addition of Catalyst and Resin: Add the chiral PTC (typically 1-5 mol%) and the basic anion exchange resin to the solution.
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Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., room temperature). The hydrolysis of the lactone is typically rapid.
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Monitoring: Monitor the reaction for the consumption of the starting material and the formation of tropic acid.
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Work-up: After the reaction is complete, filter off the resin. Wash the filtrate with a dilute acid to remove the catalyst and extract the tropic acid into an aqueous basic solution.
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Purification and Analysis: Acidify the aqueous layer and extract the (S)-tropic acid into an organic solvent. Purify the product and determine the enantiomeric excess using chiral HPLC.
Chiral HPLC Analysis of Tropic Acid Enantiomers
Accurate determination of the enantiomeric excess is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.
Objective: To separate and quantify the (R)- and (S)-enantiomers of tropic acid.
Typical HPLC Conditions:
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Chiral Stationary Phase (CSP): A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD) is often effective. Alternatively, protein-based columns like a chiral AGP column can be used.[8][9]
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Mobile Phase:
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Normal Phase: A mixture of n-hexane and a polar alcohol like isopropanol or ethanol, often with a small amount of an acidic modifier (e.g., trifluoroacetic acid) to improve peak shape.
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Reversed Phase: A mixture of an aqueous buffer (e.g., phosphate or borate buffer) and an organic modifier like acetonitrile or methanol.
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-
Flow Rate: Typically 0.5-1.0 mL/min.
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Detection: UV detection at a wavelength where the phenyl group of tropic acid absorbs (e.g., 210-230 nm).
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Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducible retention times.
Biological Significance and Signaling Pathways
(R)-tropic acid itself is not known to be a primary signaling molecule that directly interacts with specific receptors to initiate a signaling cascade. Its principal biological role is as a key building block in the biosynthesis of tropane alkaloids, particularly hyoscyamine, in plants of the Solanaceae family. Hyoscyamine is a potent anticholinergic agent that acts as an antagonist at muscarinic acetylcholine receptors.
Biosynthesis of Hyoscyamine
The biosynthesis of hyoscyamine is a complex pathway involving several enzymatic steps. (R)-tropic acid is incorporated in the later stages of this pathway. The following diagram illustrates a simplified overview of the hyoscyamine biosynthesis pathway, highlighting the role of tropic acid.
Figure 1. Simplified biosynthetic pathway of (S)-hyoscyamine.
The pathway begins with the amino acids ornithine and phenylalanine. Ornithine is converted to tropine through a series of enzymatic reactions. Phenylalanine is converted to (R)-tropic acid. Tropine and (R)-tropic acid are then esterified to form littorine, which undergoes a rearrangement catalyzed by a mutase (a cytochrome P450 enzyme, CYP80F1) to form hyoscyamine aldehyde. This is subsequently reduced to (S)-hyoscyamine. The chirality of the tropic acid moiety is crucial for the anticholinergic activity of the final alkaloid.
Conclusion
(R)-tropic acid is a fundamentally important chiral molecule, primarily serving as a key precursor in the synthesis of valuable tropane alkaloids. The development of efficient and highly selective methods for its synthesis and resolution, such as enzymatic kinetic resolution and dynamic kinetic resolution, is a significant area of research. While (R)-tropic acid itself does not appear to have direct signaling functions, its incorporation into larger molecules like hyoscyamine is critical for their pharmacological activity. This guide provides essential technical information and methodologies to support further research and development involving this important chiral building block.
References
- 1. Buy (R)-tropic acid | 17126-67-9 [smolecule.com]
- 2. Tropic acid 98 552-63-6 [sigmaaldrich.com]
- 3. Hydrolytic dynamic kinetic resolution of racemic 3-phenyl-2-oxetanone to chiral tropic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Hydrolytic dynamic kinetic resolution of racemic 3-phenyl-2-oxetanone to chiral tropic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
